molecular formula C11H15FN2 B8711229 1-(4-Fluorophenyl)-3-methylpiperazine

1-(4-Fluorophenyl)-3-methylpiperazine

Cat. No.: B8711229
M. Wt: 194.25 g/mol
InChI Key: IWHUMTGIIKFLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Piperazine (B1678402) Scaffold in Contemporary Chemical and Biological Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in drug discovery. nih.gov Its prevalence is attributed to a combination of favorable physicochemical properties, including aqueous solubility, and its ability to be readily modified at both nitrogen positions, allowing for the introduction of diverse chemical functionalities. This versatility enables the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. The piperazine moiety is a key structural component in a multitude of approved drugs spanning a wide array of therapeutic areas, from antipsychotics and antidepressants to antihistamines and anticancer agents. Its ability to serve as a linker between different pharmacophoric elements or as a core structure for interaction with biological targets underscores its status as a "privileged" scaffold in medicinal chemistry.

Overview of Fluorinated Heterocycles in Medicinal Chemistry and Chemical Biology

The strategic incorporation of fluorine atoms into heterocyclic compounds has become a powerful and widely adopted strategy in modern drug design. The introduction of fluorine can profoundly influence a molecule's biological activity by altering its metabolic stability, lipophilicity, and binding affinity for target proteins. Fluorine's high electronegativity and small van der Waals radius allow it to modulate the electronic properties of a molecule without significantly increasing its steric bulk. This can lead to enhanced potency, improved membrane permeability, and a more favorable metabolic profile. Consequently, fluorinated heterocycles are increasingly represented among newly approved pharmaceuticals and are a major focus of ongoing research in medicinal chemistry and chemical biology.

Structural Significance of 1-(4-Fluorophenyl)-3-methylpiperazine within the Piperazine Class

The specific structure of this compound confers distinct properties that make it a compound of interest in chemical research. The presence of the 4-fluorophenyl group is particularly noteworthy; this moiety is a recurrent feature in various potent enzyme inhibitors. nih.gov The fluorine atom at the para position of the phenyl ring can enhance binding affinity to target proteins through favorable electrostatic interactions and can also improve metabolic stability by blocking a potential site of oxidative metabolism.

A theoretical study employing Density Functional Theory (DFT) has investigated the structural and electronic properties of 1-(4-Fluorophenyl)piperazine (B120373), identifying its most stable conformer and analyzing its chemical reactivity through frontier molecular orbital analysis. researchgate.net This computational work provides insights into the molecule's potential interactions and has suggested its exploration as a potential agent in the context of Alzheimer's disease. researchgate.net

Historical Context of Related Phenylpiperazine Derivatives in Academic Inquiry

Phenylpiperazine derivatives, as a class, have a significant history in academic and industrial research, particularly in the field of neuroscience. Many of these compounds exhibit psychoactive properties and are structurally related to amphetamines. researchgate.net Their ability to interact with various neurotransmitter systems, including dopaminergic and serotonergic pathways, has made them valuable tools for studying brain function and has led to their investigation for a range of central nervous system (CNS) disorders. The "druglikeness" of the N-phenylpiperazine subunit has been well-established, with several derivatives advancing to late-stage clinical trials for CNS-related conditions. This historical focus on phenylpiperazines as CNS-active agents provides a rich background for the ongoing exploration of novel analogs like this compound.

Detailed Research Findings

The following interactive table summarizes key research findings related to this compound and its structural components.

Research AreaKey FindingReference Compound(s)Significance
Computational Chemistry DFT calculations identified the most stable conformer and analyzed electronic properties.1-(4-Fluorophenyl)piperazineProvides a theoretical basis for understanding the molecule's reactivity and potential biological interactions. researchgate.net
Medicinal Chemistry Used as a precursor for the synthesis of hybrid molecules with antimicrobial activity.1-(4-Fluorophenyl)piperazineDemonstrates its utility as a versatile building block in the development of new therapeutic agents. researchgate.net
Enzyme Inhibition The 4-fluorophenyl moiety is a common feature in potent tyrosinase inhibitors.Various 4-fluorophenyl derivativesHighlights the importance of the fluorophenyl group for achieving significant biological activity. nih.gov
Structural Biology Methyl substitution on the piperazine ring can either disrupt or enhance binding to target proteins.N-methyl-piperazine chalcones, 4-methyl-piperazinyl derivativesIllustrates the nuanced role of the methyl group in modulating biological activity. mdpi.commdpi.com
Neuropharmacology Phenylpiperazine derivatives often exhibit CNS activity due to their structural similarity to amphetamines.1-benzylpiperazine (BZP), trifluoromethylphenylpiperazine (TFMPP)Provides a historical and pharmacological context for the study of this compound. researchgate.net

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methylpiperazine

InChI

InChI=1S/C11H15FN2/c1-9-8-14(7-6-13-9)11-4-2-10(12)3-5-11/h2-5,9,13H,6-8H2,1H3

InChI Key

IWHUMTGIIKFLSP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for Substituted Piperazines

The construction of the 1-(4-fluorophenyl)-3-methylpiperazine scaffold relies on fundamental reactions developed for the broader class of substituted piperazines. These strategies address the sequential or convergent introduction of substituents onto the heterocyclic ring.

Direct N-alkylation of the piperazine (B1678402) ring is a common method for introducing substituents on the nitrogen atoms. However, controlling the reaction to achieve mono-substitution instead of di-substitution can be challenging due to the similar reactivity of both secondary amine nitrogens. google.com To overcome this, one nitrogen is often "blocked" with a removable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Key methods for N-substitution include:

Nucleophilic Substitution: This involves reacting a piperazine derivative with an alkyl halide or sulfonate. For instance, N-acetylpiperazine can be alkylated, followed by the hydrolysis of the acetyl group to yield the mono-N-alkylated product. researchgate.net

Reductive Amination: This process involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride, to form a new C-N bond. mdpi.com

Reduction of Carboxyamides: N-alkylpiperazines can also be prepared through the reduction of an intermediate carboxyamide. mdpi.com

The table below summarizes common conditions for N-alkylation.

Table 1: General Conditions for N-Alkylation of Piperazines

Method Reagents Reducing Agent / Catalyst Solvent Typical Conditions Ref.
Nucleophilic Substitution Alkyl Halide, Base (e.g., K₂CO₃) - DMF, Acetonitrile Reflux researchgate.net
Reductive Amination Aldehyde/Ketone, Piperazine NaBH(OAc)₃, H₂/Pd-C Dichloromethane, Methanol Room Temp to 50°C mdpi.comnih.gov

Introducing a substituent at a carbon atom of the piperazine ring, such as the methyl group at the C-3 position, is more complex than N-substitution. Recent advances have focused on direct C-H functionalization. nih.govnsf.gov

α-Lithiation Trapping: A prominent method involves the direct deprotonation of a carbon adjacent to a nitrogen atom using a strong base, followed by quenching with an electrophile. For N-Boc protected piperazines, α-lithiation can be achieved using reagents like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like (-)-sparteine (B7772259) for stereocontrol. mdpi.combeilstein-journals.org The resulting organolithium intermediate can then be trapped with methyl iodide to introduce the 3-methyl group. The choice of the distal N-substituent and the electrophile can significantly influence the yield and stereoselectivity. researchgate.net

Synthesis from Chiral Precursors: An alternative strategy is to construct the piperazine ring from chiral building blocks. For example, optically pure amino acids can be converted into 1,2-diamines, which then undergo cyclization to form enantiopure 3-substituted piperazines. nih.gov This approach provides excellent control over the stereochemistry at the C-3 position.

The introduction of an aryl group at a piperazine nitrogen is typically accomplished via cross-coupling reactions or nucleophilic aromatic substitution.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming C-N bonds. It involves the reaction of a piperazine derivative (e.g., 2-methylpiperazine (B152721) or its N-protected form) with an aryl halide, such as 1-bromo-4-fluorobenzene (B142099) or 1-chloro-4-fluorobenzene. mdpi.com This method is highly versatile and tolerates a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr): This reaction is feasible when the aromatic ring is "activated" by a strong electron-withdrawing group, typically positioned ortho or para to the leaving group. For example, 1,4-difluorobenzene (B165170) or 1-fluoro-4-nitrobenzene (B44160) can react directly with a piperazine derivative, where one of the fluorine atoms is displaced by the piperazine nitrogen. nih.gov

The table below compares these two primary methods for N-arylation.

Table 2: Comparison of Methods for N-Arylation of Piperazines

Method Aryl Substrate Catalyst/Conditions Advantages Disadvantages Ref.
Buchwald-Hartwig Aryl Halides (Cl, Br, I), Aryl Triflates Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) Broad substrate scope, mild conditions Requires expensive catalyst and ligand mdpi.com

Specific Synthesis Protocols for this compound

The synthesis of this compound can be envisioned through either a stepwise sequence, where each substituent is introduced sequentially, or through more convergent one-pot procedures.

A plausible stepwise approach would involve the following sequence:

Synthesis of 2-Methylpiperazine: This can be achieved through various established routes, for example, by the cyclization of appropriate amino alcohol or diamine precursors.

N-Arylation: The resulting 2-methylpiperazine is then reacted with an appropriate 4-fluorophenyl source. To avoid di-arylation or reaction at the less hindered nitrogen, a protecting group strategy might be employed. A common route involves the Buchwald-Hartwig amination of 2-methylpiperazine with 1-bromo-4-fluorobenzene using a palladium catalyst.

A hypothetical one-pot synthesis could involve the reaction of in-situ generated nitrile imines with suitable reagents that act as synthons for the piperazine ring, although such specific methods are more established for other heterocycles like pyrazoles. nih.govnih.gov A more practical convergent approach might involve the cyclization of a pre-functionalized precursor, such as N-(4-fluorophenyl)-1,2-diaminopropane, with a two-carbon electrophile.

Catalysis is central to the efficient and selective synthesis of this compound.

Palladium Catalysis: As mentioned, the Buchwald-Hartwig amination is the key palladium-catalyzed method for incorporating the 4-fluorophenyl group. mdpi.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields.

Copper Catalysis: Copper-catalyzed reactions have also been developed for the N-arylation of piperazines, sometimes offering a more economical alternative to palladium. mdpi.com

Photoredox Catalysis: This emerging field uses visible light and a photocatalyst (often based on iridium or ruthenium) to generate radical intermediates under mild conditions. encyclopedia.pub This approach has been successfully applied to the C-H arylation and alkylation of N-Boc piperazine, offering a modern pathway to introduce the C-3 methyl group. mdpi.comencyclopedia.pub

Hydrogenation Catalysts: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is essential for synthetic steps involving reductive amination or the reduction of nitro groups, which may be present on aryl precursors during SNAr reactions. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The efficiency of synthesizing piperazine derivatives is highly dependent on reaction conditions. Key parameters such as temperature, reaction time, solvent, and the use of catalysts are optimized to maximize product yield and purity. A notable advancement in this area is the application of microwave-assisted organic synthesis (MAOS), which often leads to significant improvements over conventional heating methods.

Microwave irradiation can dramatically reduce reaction times, minimize the formation of by-products, and, in many cases, improve yields. researchgate.netnih.gov For instance, in multi-step syntheses involving the 1-(4-fluorophenyl)piperazine (B120373) core, reactions that take several hours under conventional reflux conditions can often be completed in a matter of minutes using microwave heating. researchgate.netresearchgate.net This acceleration is attributed to the efficient and uniform heating of the reaction mixture. The selection of an appropriate solvent that couples effectively with microwaves is also a critical factor in optimizing these reactions. Studies have shown that comparing conventional and microwave-assisted methods for the same transformation can lead to optimized protocols that favor higher purity and yield. researchgate.netresearchgate.netscipublications.com

The table below illustrates a comparative example of how reaction conditions can be optimized for reactions involving arylpiperazine derivatives, showcasing the advantages of microwave-assisted synthesis.

Reaction StepMethodConditionsReaction TimeYieldReference
Formation of 4-oxo-2-thioxo-1,3-thiazolidine derivativeConventional HeatingReflux20 hours65% researchgate.net
Formation of 4-oxo-2-thioxo-1,3-thiazolidine derivativeMicrowave Irradiation200 W45 minutes88% researchgate.net
Mannich Base SynthesisConventional (Room Temp)DMF24 hours68% researchgate.net
Mannich Base SynthesisMicrowave Irradiation70 W20 minutes91% researchgate.net

Chemical Reactivity and Derivatization

The this compound molecule possesses several reactive sites that allow for extensive derivatization: the secondary amine of the piperazine ring, the aromatic phenyl ring, and the methyl group.

The piperazine ring is central to the molecule's reactivity. The secondary amine at the N4 position is nucleophilic due to the lone pair of electrons on the nitrogen atom. This site readily undergoes nucleophilic substitution reactions with a wide range of electrophiles. nih.gov Common transformations include:

N-Alkylation: Reaction with alkyl halides or sulfonates to introduce various alkyl groups. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.govnih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. mdpi.com

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

These reactions are fundamental for expanding the chemical diversity of derivatives and are widely used in the construction of combinatorial libraries for drug discovery. nih.gov

While the piperazine ring itself is electron-rich and thus primarily acts as a nucleophile, electrophilic attack can occur on the nitrogen atoms. The most common electrophilic reaction involving the piperazine nitrogens is oxidation to form the corresponding N-oxides, typically using oxidizing agents like hydrogen peroxide or peracids.

Phenyl Moiety: The 4-fluorophenyl group can undergo electrophilic aromatic substitution (EAS). youtube.com The reactivity and orientation of incoming electrophiles are governed by the existing substituents. The piperazine ring is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. researchgate.netlibretexts.org The interplay of these effects dictates the position of substitution in reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.org Furthermore, the fluorine atom on the phenyl ring can be displaced via nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated by strong electron-withdrawing groups. nih.govlibretexts.org This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, in place of fluorine. nih.govyoutube.com

Methyl Moiety: Direct C-H functionalization of the methyl group on the piperazine ring is chemically challenging. nih.govmdpi.com However, modern synthetic methods, such as directed lithiation followed by trapping with an electrophile, have made the functionalization of carbons adjacent to the ring nitrogens more accessible. nih.govencyclopedia.pub While less common than N-alkylation, these strategies allow for the introduction of substituents at the C3-methyl position, offering another avenue for structural modification. The "magic methyl effect," where the addition of a methyl group can positively influence a drug candidate's properties, underscores the importance of developing methods for such transformations. nih.gov

This compound and its parent scaffold, 1-(4-fluorophenyl)piperazine, are extensively used as starting materials for the synthesis of complex hybrid molecules. rsc.org This strategy, known as molecular hybridization, involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. nih.govnih.gov

Researchers have successfully integrated the fluorophenylpiperazine moiety into larger structures containing other heterocyclic systems. For example, it has been used as a key building block in multicomponent reactions and multi-step syntheses to produce complex molecules incorporating:

1,3,4-Oxadiazoles and 1,3-Thiazolidines: Formed by reacting derivatives of the piperazine with reagents like carbon disulfide or ethyl bromoacetate. researchgate.net

1,2,4-Triazoles: Synthesized by cyclization reactions, often serving as a linker to connect the piperazine unit to other chemical fragments. researchgate.netresearchgate.net

Purines and Quinolines: The piperazine ring can be introduced onto these scaffolds via nucleophilic aromatic substitution, creating potent biologically active agents. nih.govnih.gov

These hybrid molecules have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities, demonstrating the versatility of the this compound scaffold in medicinal chemistry. researchgate.netresearchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For 1-(4-Fluorophenyl)-3-methylpiperazine, a full suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for complete assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The introduction of the C3-methyl group renders the piperazine (B1678402) ring asymmetric, causing protons on the same carbon (geminal) or adjacent carbons to be chemically non-equivalent (diastereotopic), leading to more complex splitting patterns than in symmetric piperazines.

Aromatic Region (approx. δ 6.8-7.1 ppm): The 4-fluorophenyl group is expected to exhibit two distinct signals, each integrating to two protons. These signals typically appear as a pair of apparent triplets or doublets of doublets due to coupling between adjacent aromatic protons (³JHH) and coupling with the fluorine atom (³JHF and ⁴JHF).

Piperazine Ring Region (approx. δ 2.5-3.5 ppm): This region is considerably more complex. The asymmetry means that the four methylene groups (C2, C5, C6) and the C3 methine will all have unique chemical shifts. The protons on C2, C5, and C6 are diastereotopic and will appear as complex multiplets. The single proton at the C3 position will be a multiplet, coupled to both the C3-methyl protons and the two non-equivalent protons at the C2 position.

Methyl Group (approx. δ 1.0-1.2 ppm): The methyl group attached to C3 will appear as a doublet, resulting from coupling to the single proton on C3.

Amine Proton (N-H): A broad singlet is expected for the N-H proton, the chemical shift of which can vary depending on solvent and concentration.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
6.95 - 7.10m2H, Aromatic (H ortho to N)
6.80 - 6.95m2H, Aromatic (H ortho to F)
2.50 - 3.50m7H, Piperazine ring protons (C2, C3, C5, C6)
~1.05d3H, -CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, a total of nine distinct signals are expected: four for the aromatic ring and five for the piperazine ring and its methyl substituent.

Aromatic Region (approx. δ 115-160 ppm): Four signals are anticipated. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbon attached to the piperazine nitrogen (ipso-carbon) will also be distinct. The remaining two aromatic carbons will show smaller C-F couplings.

Aliphatic Region (approx. δ 15-60 ppm): Five signals corresponding to the five carbons of the 3-methylpiperazine moiety (C2, C3, C5, C6, and -CH₃) are expected. The chemical shifts are influenced by their proximity to the nitrogen atoms and the substituents.

Predicted Chemical Shift (δ, ppm)Assignment
155 - 160 (d, ¹JCF ≈ 240 Hz)Aromatic C-F
~148Aromatic C-N
~118 (d, ²JCF ≈ 22 Hz)Aromatic CH (ortho to N)
~115 (d, ³JCF ≈ 8 Hz)Aromatic CH (ortho to F)
50 - 55Piperazine C2
45 - 50Piperazine C3
45 - 50Piperazine C5
40 - 45Piperazine C6
15 - 20-CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. It would show correlations between adjacent protons on the aromatic ring, and within the piperazine ring, for instance, between the C3-H and the C3-CH₃ protons, as well as the C2-H₂ protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C spectral data, for example, confirming which carbon signal corresponds to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this molecule would include the correlation from the protons on C2 and C6 of the piperazine ring to the ipso-carbon of the aromatic ring, confirming the connection point of the two main fragments.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision, which allows for the calculation of its elemental composition. For this compound (C₁₁H₁₅FN₂), the calculated exact mass of the protonated molecule [M+H]⁺ is approximately 195.1298. The experimentally determined mass from HRMS should match this value within a few parts per million (ppm).

Fragmentation Pattern Analysis

In addition to the molecular ion, mass spectrometry provides structural information through the analysis of fragment ions formed in the spectrometer. The fragmentation of N-arylpiperazines typically involves cleavages within the piperazine ring. researchgate.netgbiosciences.com

Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. Loss of an ethylamine or propylamine radical from the piperazine ring is a common pathway for related structures.

Ring Opening: Scission of the piperazine ring can lead to various smaller charged fragments.

Formation of Aromatic Cation: A prominent peak corresponding to the fluorophenyl moiety or the fluorophenyl attached to a nitrogen fragment is expected.

Predicted m/zPossible Fragment FormulaDescription
194.12[C₁₁H₁₅FN₂]⁺•Molecular Ion (M⁺•)
179.10[C₁₀H₁₂FN₂]⁺Loss of methyl radical (-CH₃)
136.08[C₈H₉FN]⁺Fragment containing the fluorophenyl group and part of the piperazine ring
122.06[C₇H₇FN]⁺Fluorophenyl-immonium ion
95.04[C₆H₄F]⁺Fluorophenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. vscht.cz

The IR spectrum of this compound is expected to show characteristic absorption bands for its key structural features:

N-H Stretch: A moderate and somewhat broad band in the 3300-3400 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretches: Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups appears just below 3000 cm⁻¹. libretexts.org

C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

C-F Stretch: A strong, characteristic absorption band is expected in the fingerprint region, typically around 1220-1240 cm⁻¹, corresponding to the C-F bond of the fluorobenzene moiety. irphouse.com

C-N Stretch: Absorptions for aromatic and aliphatic C-N bonds are expected in the 1200-1350 cm⁻¹ range.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3300 - 3400N-H StretchSecondary Amine
3010 - 3100C-H StretchAromatic
2800 - 3000C-H StretchAliphatic (Piperazine, -CH₃)
1500 - 1600C=C StretchAromatic Ring
1220 - 1240C-F StretchAryl Fluoride
1200 - 1350C-N StretchAryl & Aliphatic Amine

An extensive search for published X-ray crystallography data for the specific compound this compound has been conducted. This search included scientific databases and scholarly articles to locate definitive solid-state structural and conformational analysis.

To fulfill the user's request, published X-ray crystallography data is essential. Without it, a section on "X-ray Crystallography for Definitive Solid-State Structure Determination and Conformation" containing the required data tables and detailed findings cannot be generated.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity and potential interactions with biological targets. These in silico methods provide insights into the distribution of electrons and the energetic properties of molecular orbitals.

Density Functional Theory (DFT) Calculations for Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For 1-(4-Fluorophenyl)piperazine (B120373), DFT calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netdergipark.org.tr The analysis of the FMOs reveals that the HOMO is primarily delocalized over the fluorophenyl ring and partially on the piperazine (B1678402) ring. The LUMO is concentrated on the phenyl ring. This distribution suggests that charge transfer can occur within the molecule.

The calculated energy gap (ΔE) for 1-(4-Fluorophenyl)piperazine is 4.99 eV. researchgate.net This relatively large energy gap indicates high kinetic stability and lower chemical reactivity, which are often desirable properties for bioactive compounds. researchgate.net

ParameterCalculated Value (eV)
EHOMO-5.87
ELUMO-0.88
HOMO-LUMO Gap (ΔE)4.99

Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

An MESP analysis for 1-(4-Fluorophenyl)piperazine was conducted on its most stable conformer geometry. The results show a color-coded map where the potential ranges from negative to positive values. researchgate.net

Negative Regions (Red): These areas are electron-rich and represent the most likely sites for electrophilic attack. For this molecule, the most negative potential (-5.54e-2) is localized on the electronegative fluorine atom and the nitrogen atom of the -NH group in the piperazine ring. researchgate.net

Positive Regions (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. The most positive region (+5.54e-2) is found around the hydrogen atoms. researchgate.net

Neutral Regions (Green/Yellow): These regions have an intermediate potential. Yellow areas are observed around the phenyl ring, indicating electrophilic regions. researchgate.net

This analysis is crucial for understanding how the molecule might interact with receptor binding sites, suggesting that the fluorine and NH group are key sites for interactions such as hydrogen bonding. researchgate.net

Conformational Analysis and Energy Landscapes

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers (lowest energy states) and the energy barriers between them. This is vital because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

A detailed conformational analysis of 1-(4-Fluorophenyl)piperazine was performed by scanning the potential energy surface (PES). This was achieved by systematically rotating the C10-C8-N2-C4 dihedral angle from 0° to 180°. dergipark.org.tr The calculations, performed at the B3LYP/6-311++G(d,p) level, identified three distinct stable conformers. dergipark.org.tr

The analysis revealed that "Conformer II," which corresponds to a dihedral angle of 110°, is the most stable, possessing the lowest potential energy. dergipark.org.tr The relative energies of the other conformers were calculated with respect to this most stable form. Understanding the energy landscape and the relative stability of different conformers is essential for predicting the molecule's predominant shape in a biological environment.

ConformerDihedral Angle (C10-C8-N2-C4)Relative Energy (kcal/mol)Stability
I~60°0.52Less Stable
II110°0.00Most Stable
III~170°1.25Least Stable

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

For 1-(4-Fluorophenyl)piperazine, molecular docking studies were performed to predict its interaction with the active site of the acetylcholinesterase (AChE) enzyme (PDB ID: 1EVE). researchgate.netdergipark.org.tr AChE is a key target in the management of Alzheimer's disease. The docking simulation aimed to identify the binding pose and estimate the binding energy, which indicates the strength of the interaction.

The results of these simulations predict that 1-(4-Fluorophenyl)piperazine can effectively bind within the active site of AChE. The predicted binding energy was found to be -8.15 kcal/mol. The interactions primarily involve hydrogen bonds and pi-pi stacking. Specifically, the reactive sites identified by the MESP analysis, such as the NH group, were found to be suitable for forming H-bond interactions with the enzyme's active site residues. researchgate.net

ParameterDetails
Target ProteinAcetylcholinesterase (AChE)
PDB ID1EVE
Predicted Binding Energy-8.15 kcal/mol
Key Interacting ResiduesTyr121, Trp279, Tyr334
Interaction TypesHydrogen Bonding, Pi-Pi Stacking

Molecular Dynamics Simulations for Dynamic Interaction Characterization

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the ligand-receptor complex, conformational changes, and the role of solvent molecules.

Specific MD simulation studies for 1-(4-Fluorophenyl)-3-methylpiperazine are not widely available. However, research on related phenylpiperazine scaffolds provides valuable insights into their dynamic behavior. For instance, MD simulations of phenyl-piperazine derivatives targeting the eIF4A1 ATP-binding site were run for up to 3 microseconds to evaluate the stability of the binding pose and the energetics of the interaction. scispace.comgu.senih.gov These simulations can track parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Such studies confirm that the phenylpiperazine scaffold can form stable and sustained interactions within a protein's binding pocket over time. scispace.comgu.se

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds.

No specific QSAR model has been developed for this compound itself. However, QSAR studies on broader classes of phenylpiperazine derivatives have been conducted to understand the structural requirements for their activity at various targets, such as dopamine (B1211576) receptors. gu.senih.gov For example, a QSAR study on mono-substituted 4-phenylpiperazines investigated their effects on the dopaminergic system. scispace.com The models developed in such studies use physicochemical descriptors (e.g., electronic, steric, and hydrophobicity parameters) to predict biological responses. scispace.com

These models can reveal that factors like the position and electronic nature of substituents on the phenyl ring are critical for activity. scispace.com For a predictive analysis of compounds related to this compound, one could apply a relevant phenylpiperazine QSAR model. For instance, a model for dopamine D2 receptor affinity might predict how modifications to the piperazine or phenyl ring would likely alter the binding affinity, guiding the design of new, potentially more potent analogs. nih.govmdpi.com

Medicinal Chemistry and Structure Activity Relationship Sar Investigations

Design Principles for Piperazine-Based Chemical Probes and Ligands

The piperazine (B1678402) ring is a versatile and highly valued scaffold in drug discovery due to a combination of favorable physicochemical and structural properties. nih.gov As a six-membered nitrogen-containing heterocycle, it can be readily modified at its two nitrogen atoms, allowing for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Key design principles for incorporating piperazine moieties into ligands include:

Scaffold for Pharmacophoric Display: The piperazine ring acts as a rigid spacer that can orient pharmacophoric elements in a defined spatial arrangement to interact with biological targets. nih.gov

Modulation of Physicochemical Properties: The basic nature of the piperazine nitrogens can be leveraged to improve aqueous solubility and form salts, which is often advantageous for drug formulation. nih.gov The pKa of the piperazine nitrogens can be fine-tuned through substitution to control the ionization state at physiological pH, which in turn affects membrane permeability and target engagement.

Improving Pharmacokinetics: The piperazine moiety is often introduced into drug candidates to enhance their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov It can improve metabolic stability and bioavailability.

The piperazine nucleus is a common feature in a wide array of approved drugs, including antipsychotics, antidepressants, and antihistamines, underscoring its importance in medicinal chemistry. bohrium.com

Role of 4-Fluorophenyl Substitution in Modulating Biological Interactions

The incorporation of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of a drug candidate.

Electronic Effects of Fluorine in Aromatic Systems

The fluorine atom possesses unique electronic properties that can significantly influence the interaction of the 4-fluorophenyl group with a biological target.

High Electronegativity: Fluorine is the most electronegative element, leading to a strong carbon-fluorine (C-F) dipole. This high electronegativity can alter the electron distribution of the phenyl ring, influencing its interactions with the protein surface.

Inductive and Mesomeric Effects: Fluorine exerts a strong electron-withdrawing inductive effect (σI) and a weaker electron-donating mesomeric effect (σR). This combination can modulate the acidity or basicity of nearby functional groups and influence the strength of aromatic interactions, such as π-π stacking.

Hydrogen Bonding: The C-F bond is generally considered a poor hydrogen bond acceptor. However, under certain circumstances, it can participate in weak hydrogen bonding interactions, contributing to binding affinity.

Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage. Therefore, fluorination at a metabolically susceptible position on the phenyl ring can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound.

Lipophilicity Contributions of the Fluorophenyl Group

Lipophilicity is a critical physicochemical parameter that affects a drug's absorption, distribution, and ability to cross biological membranes, including the blood-brain barrier.

The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule. The Hansch parameter (π) for fluorine is positive, indicating its contribution to increased lipophilicity. This enhanced lipophilicity can improve membrane permeability and facilitate the entry of the drug into the CNS.

The table below illustrates the typical contribution of a fluorine substituent to the lipophilicity (LogP) of an aromatic ring.

SubstitutionChange in LogP (approx.)
H → F+0.14

This increase in lipophilicity must be carefully balanced, as excessively high lipophilicity can lead to poor aqueous solubility, increased non-specific binding, and rapid metabolism.

Impact of 3-Methyl Group on Stereochemistry and Molecular Recognition

The presence of a methyl group at the 3-position of the piperazine ring introduces a chiral center, leading to stereochemical considerations that are crucial for biological activity.

Stereochemical Considerations and Enantiomeric Purity

The 3-methyl substitution results in two enantiomers, (R)- and (S)-1-(4-fluorophenyl)-3-methylpiperazine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially bind to one enantiomer over the other.

Therefore, the enantiomeric purity of 1-(4-fluorophenyl)-3-methylpiperazine is of paramount importance. The synthesis of a single, desired enantiomer (enantioselective synthesis) or the separation of a racemic mixture into its constituent enantiomers (chiral resolution) is often a critical step in the development of such compounds. The biological evaluation of the individual enantiomers is necessary to identify the eutomer (the more active enantiomer) and the distomer (the less active enantiomer).

Influence on Binding Pocket Occupancy and Specificity

The 3-methyl group can have a profound impact on how the molecule fits into the binding pocket of its biological target, thereby influencing its affinity and selectivity.

Steric Interactions: The methyl group occupies a specific region of space within the binding pocket. It can engage in favorable van der Waals interactions with hydrophobic residues in the pocket, thereby increasing binding affinity. Conversely, it can also lead to steric clashes with the protein if the pocket is too small or if the methyl group is in an unfavorable orientation, which would decrease affinity.

Conformational Restriction: The methyl group can restrict the conformational flexibility of the piperazine ring. This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity.

Selectivity: The precise fit of the methyl group into a specific sub-pocket of the target protein can be a key determinant of selectivity. A target receptor may have a hydrophobic pocket that favorably accommodates the methyl group, while off-targets may lack such a pocket. This can lead to a higher affinity for the intended target and lower affinity for off-targets, resulting in improved selectivity and a better side-effect profile.

In studies of related piperazine derivatives, the position and stereochemistry of methyl substitution on the piperazine ring have been shown to have a significant impact on receptor affinity and selectivity. For example, in a series of phenylpiperazine compounds, methylation at the C2 position had selective effects on activity at different nicotinic acetylcholine receptor subtypes, while methylation at the C3 position greatly reduced activity. This highlights the critical role of the precise placement of even small alkyl groups in determining the pharmacological profile of piperazine-based ligands.

Modulation of Substituent Effects on Ligand Affinity and Selectivity

The introduction of a fluorine atom at the para-position of the phenyl ring and a methyl group at the 3-position of the piperazine ring are key structural features of this compound that are expected to modulate its pharmacological profile.

The 4-fluoro substitution on the phenyl ring is a common strategy in drug design. The presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring, primarily through its strong electron-withdrawing inductive effect. This can influence the pKa of the distal nitrogen atom of the piperazine ring, which is crucial for receptor interaction. researchgate.net Furthermore, the fluorine atom can engage in specific interactions with receptor pockets, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity. mdpi.com In some arylpiperazine series, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antitumor activity. nih.gov

The 3-methyl substitution on the piperazine ring introduces a chiral center and steric bulk. This modification can have several consequences:

Conformational Restriction: The methyl group can restrict the conformational flexibility of the piperazine ring, potentially locking it into a bioactive conformation that is more favorable for receptor binding. researchgate.net

Stereoselectivity: The presence of a chiral center means that the two enantiomers of this compound could exhibit different affinities and efficacies for their biological targets. It is a well-established principle in pharmacology that stereoisomers can have distinct biological activities.

Receptor Pocket Interactions: The methyl group can interact with specific hydrophobic pockets within the receptor's binding site, which could either enhance or diminish affinity depending on the topology of the receptor. SAR studies on some natural product derivatives have shown that a methyl group on the piperazine ring can have significant effects on biological activities. nih.gov

To illustrate the impact of such substitutions, one can consider the broader class of arylpiperazines targeting dopamine (B1211576) and serotonin (B10506) receptors. For instance, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the introduction of a trifluoromethyl group at the 3-position of the phenyl ring led to an increase in affinity for the D3 receptor without significantly affecting D2 receptor affinity, thereby improving selectivity. acs.org While not a direct analogue, this highlights the nuanced effects of substituent placement.

General Arylpiperazine StructureSubstituent (R1)Substituent (R2)Observed Effect on Bioactivity (Illustrative Examples)Potential Implication for this compound
Aryl-Piperazine4-Fluoro on Phenyl Ring-Enhanced binding affinity and metabolic stability in various CNS-active compounds.The 4-fluoro group likely contributes to favorable electronic properties and potential receptor interactions.
-3-Methyl on Piperazine RingIntroduction of chirality and steric bulk can lead to stereoselective receptor binding and improved affinity.The 3-methyl group may confer stereospecific interactions with the target receptor and restrict the molecule to a more bioactive conformation.

Pharmacophore Elucidation and Derivatization Strategies for Enhanced Bioactivity

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov For the arylpiperazine class, a common pharmacophore model for interaction with aminergic GPCRs includes:

A basic nitrogen atom (typically the N4 of the piperazine ring).

An aromatic ring system.

A specific distance between the basic nitrogen and the centroid of the aromatic ring.

Pharmacophore models are powerful tools in drug discovery, enabling virtual screening of large compound libraries to identify new potential ligands. mdpi.com

Derivatization Strategies

Based on the core structure of this compound, several derivatization strategies could be employed to explore and potentially enhance its bioactivity:

Modification of the N4-Piperazine Position: The unsubstituted N4-nitrogen of the piperazine ring is a prime site for derivatization. Attaching various alkyl or arylalkyl chains, often terminating in a pharmacophoric group like an imide or another aromatic ring, is a common strategy in the development of arylpiperazine-based CNS drugs. acs.orgnih.gov The length and nature of this linker are critical for optimizing receptor affinity and selectivity.

Exploration of Stereochemistry: Since the 3-methyl group introduces chirality, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers would be a crucial step. This could reveal a stereopreference for a particular biological target, leading to the development of a more potent and selective single-enantiomer drug.

Further Substitution on the Phenyl Ring: While the 4-fluoro substituent is present, additional substitutions on the phenyl ring could be explored. For example, adding methoxy groups at the 2- or 3-positions has been a successful strategy for modulating the selectivity of arylpiperazines for different serotonin receptor subtypes.

Derivatization StrategyRationalePotential Outcome
Alkylation/Arylation at N4 of PiperazineIntroduce additional pharmacophoric elements and modulate physicochemical properties.Enhanced affinity and selectivity for specific CNS receptors.
Resolution and Testing of EnantiomersExploit stereochemical preferences of the biological target.Identification of a more potent and selective single enantiomer.
Additional Phenyl Ring SubstitutionFine-tune electronic and steric properties to optimize receptor interactions.Improved target selectivity and modulation of functional activity (e.g., agonist vs. antagonist).

Chemical Biology Applications and Mechanistic Investigations Non Clinical

Application as a Chemical Tool in Receptor Binding Assays

Radioligand Binding Displacement Studies

No data is available in the public scientific literature regarding the use of 1-(4-Fluorophenyl)-3-methylpiperazine in radioligand binding displacement studies.

In Vitro Receptor Affinity and Selectivity Profiling

There is no available information on the in vitro receptor affinity and selectivity profile of this compound.

Exploration of Enzymatic Modulation and Inhibition Mechanisms

In Vitro Enzyme Activity Assays

No studies have been published detailing the in vitro effects of this compound on enzyme activity.

Mechanistic Modeling of Enzyme-Ligand Interactions

There are no available computational or structural biology studies modeling the interaction of this compound with any enzymes.

Investigation into Molecular Mechanisms of Action in Cellular Systems (in vitro)

No research has been published on the molecular mechanisms of action of this compound in in vitro cellular systems.

Target Engagement Studies

Target engagement studies are crucial for identifying the specific molecular targets with which a compound interacts to elicit a biological response. This typically involves a variety of in vitro and in vivo techniques, such as binding assays, enzymatic assays, and cellular thermal shift assays.

A thorough search of scientific databases and literature archives yielded no specific target engagement data for this compound. While its structural analog, para-fluorophenylpiperazine (pFPP), is known to interact with serotonin (B10506) (5-HT) receptors, specifically acting as a 5-HT1A receptor agonist and also showing affinity for 5-HT2A and 5-HT2C receptors, it cannot be scientifically presumed that this compound shares the same target profile. The introduction of a methyl group at the 3-position of the piperazine (B1678402) ring can significantly alter the compound's stereochemistry and electronic properties, potentially leading to a different set of biological targets or altered affinities for the same targets.

Without experimental data, any discussion of the specific proteins, receptors, or enzymes that this compound engages with would be purely speculative.

Table 1: Hypothetical Target Engagement Profile for a Novel Phenylpiperazine Compound (Note: This table is for illustrative purposes only and does not represent actual data for this compound due to the absence of published research.)

Target Assay Type Result (e.g., Ki, IC50)
Receptor X Radioligand Binding Data Not Available
Enzyme Y Enzymatic Inhibition Data Not Available

Utility as a Molecular Probe for Interrogating Biological Pathways

A molecular probe is a chemical tool used to study the function of a specific biological target or pathway. To be effective, a molecular probe must be potent, selective, and well-characterized.

Given the absence of data on its biological targets and mechanism of action, this compound has not been established as a molecular probe for any biological pathway. The development of this compound into a molecular probe would first require comprehensive studies to identify its primary biological target(s), confirm its selectivity over other potential targets, and characterize its effects in cellular and organismal models. Without this foundational research, its utility as a tool for interrogating biological systems remains unknown.

Q & A

Basic Synthesis Optimization: How can researchers optimize the synthesis of 1-(4-Fluorophenyl)-3-methylpiperazine to ensure high yield and purity?

Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and reductive amination. Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and reaction completion .
  • Condition Optimization : Adjust temperature, solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios of reactants. For example, excess methylating agents may improve regioselectivity in piperazine ring formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol can isolate the target compound. Purity should be confirmed via NMR (¹H/¹³C) and mass spectrometry .

Advanced Structural Characterization: What advanced techniques are critical for resolving crystallographic ambiguities in this compound derivatives?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and stereochemistry. Software like SHELXL is essential for refining structures against high-resolution data.
  • DFT Calculations : Validate experimental geometries and electronic properties (e.g., fluorophenyl ring effects on electron density distribution) .
  • Dynamic NMR : Analyze conformational flexibility of the piperazine ring under varying temperatures or solvents .

Pharmacological Target Identification: How can researchers systematically identify biological targets for this compound in neuropharmacology?

Answer:

  • Receptor Binding Assays : Screen against dopamine (D₂/D₃), serotonin (5-HT₁A/2A), and σ receptors due to structural similarity to known ligands .
  • Functional Assays : Use cAMP inhibition or calcium flux assays to evaluate G-protein-coupled receptor (GPCR) modulation .
  • In Silico Docking : Model interactions with receptor active sites (e.g., using AutoDock Vina) to prioritize targets for experimental validation .

Advanced Data Contradictions: How should researchers address discrepancies in reported biological activity data for fluorophenyl-piperazine analogs?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, ligand concentrations) across studies. For example, variations in IC₅₀ values may arise from differences in membrane permeability .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., radioligand binding vs. functional assays) .
  • Probe Redesign : Synthesize isotopically labeled analogs (e.g., ¹⁸F or ¹³C) to track pharmacokinetics and metabolite interference .

Computational Modeling: What strategies improve the accuracy of QSAR models for predicting the bioactivity of this compound derivatives?

Answer:

  • Descriptor Selection : Include electronic parameters (e.g., Hammett σ constants for the fluorophenyl group) and steric factors (e.g., piperazine ring torsion angles) .
  • Cross-Validation : Use leave-one-out or k-fold methods to assess model robustness .
  • Experimental Feedback : Refine models with in vitro data on key analogs (e.g., substitution at the 3-methyl position) .

Stability and Degradation Pathways: How can researchers evaluate the thermal and photolytic stability of this compound?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres .
  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) or acidic/alkaline conditions, followed by HPLC-MS to identify degradation products .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Biological Activity Profiling: What assays are recommended for assessing the antipsychotic potential of this compound?

Answer:

  • In Vivo Models : Test in MK-801-induced hyperlocomotion (schizophrenia model) or prepulse inhibition (PPI) assays .
  • Neurotransmitter Uptake Inhibition : Measure serotonin/dopamine reuptake in synaptosomal preparations .
  • Electrophysiology : Patch-clamp recordings to evaluate effects on neuronal excitability in hippocampal slices .

Regioselectivity Challenges: How can synthetic chemists control regioselectivity during piperazine ring functionalization?

Answer:

  • Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to direct substitution to specific nitrogen sites .
  • Catalytic Control : Employ palladium catalysts for cross-coupling reactions at the 3-methyl position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less hindered positions .

Analytical Method Validation: What criteria ensure reliability in quantifying this compound in biological matrices?

Answer:

  • HPLC-MS/MS Optimization : Validate linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (>90%) using spiked plasma/brain homogenates .
  • Matrix Effects : Assess ion suppression/enhancement via post-column infusion .
  • LOQ/LOD : Establish limits of quantification/detection using signal-to-noise ratios ≥10 and ≥3, respectively .

Advanced Structure-Activity Relationship (SAR) Studies: How do substituent modifications at the 3-methyl position influence pharmacological profiles?

Answer:

  • Steric Effects : Bulkier groups (e.g., isopropyl) reduce dopamine receptor affinity but enhance selectivity for serotonin receptors .
  • Electron-Withdrawing Groups : Nitro or cyano substituents increase metabolic stability but may reduce blood-brain barrier penetration .
  • Chiral Centers : Enantioselective synthesis (e.g., using chiral auxiliaries) can reveal differential activity in enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.